2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core is synthesized by reacting 2-aminothiazole with α-haloketones under reflux conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide .
Uniqueness
2-{6-Phenylimidazo[2,1-B][1,3]thiazol-3-YL}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a promising candidate for drug development compared to other similar compounds.
Properties
Molecular Formula |
C20H14F3N3OS |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N3OS/c21-20(22,23)14-7-4-8-15(9-14)24-18(27)10-16-12-28-19-25-17(11-26(16)19)13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,24,27) |
InChI Key |
COOJIELGLYXRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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